“5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H9N3O2, an average mass of 179.176 Da, and a monoisotopic mass of 179.069473 Da .
The synthesis of pyrrolo[2,3-d]azepine ring system, which is similar to the structure of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one”, has been reported . The synthesis started from pyrrole and perhydroazepine derivatives . Lansbury’s reaction was developed through the use of para-toluene sulphonic acid (p-TsOH) as a new catalyst for this reaction .
The molecular structure of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” includes a pyrrole ring and a pyrazine ring . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .
The physical and chemical properties of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 607.5±44.0 °C at 760 mmHg, and a flash point of 321.2±28.4 °C . It has a molar refractivity of 45.2±0.5 cm3, a polar surface area of 77 Å2, and a molar volume of 113.0±7.0 cm3 .
5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound characterized by a fused ring system that includes both pyrrole and azepine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various receptors.
The compound can be synthesized through various methods involving the cyclization of precursor molecules, often utilizing techniques such as Schmidt expansions and other organic transformations. Its structural characteristics and synthesis pathways have been documented in several scientific studies and publications .
5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one falls under the classification of nitrogen-containing heterocycles. It is specifically categorized as a pyrroloazepinone, which is a subclass of azepines featuring a pyrrole ring fused to the azepine structure.
The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one can be achieved through several methodologies:
The synthesis typically involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using dimethylformamide as a solvent has been shown to facilitate effective cyclization reactions .
The molecular structure of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one consists of a seven-membered azepine ring fused with a five-membered pyrrole ring. The specific arrangement of nitrogen atoms within these rings contributes to its unique chemical properties.
5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one can participate in various chemical reactions:
The stability and reactivity of this compound depend significantly on its electronic structure and steric factors arising from substituents on the rings.
The mechanism of action for 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one primarily involves its interaction with biological receptors. It has been noted for its activity as an antagonist at serotonin receptors (specifically 5-HT2), which are implicated in various physiological processes including mood regulation and vasoconstriction .
Research indicates that compounds containing this scaffold exhibit varied affinities for different receptor subtypes, making them valuable candidates for further pharmacological studies.
Relevant data from spectroscopic analyses (IR, NMR) confirm the structural integrity and purity of synthesized samples .
5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one serves as an important scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives have shown promise in:
Nitrogen-containing heterocycles constitute a foundational pillar in medicinal chemistry, accounting for approximately 60% of clinically approved small-molecule drugs. Among these, five-membered and six-membered nitrogen heterocycles—such as pyrrolidine, pyridine, and imidazole—dominate pharmaceutical design due to their versatile bioisosteric properties, capacity for hydrogen bonding, and metabolic stability. The evolution of heterocyclic pharmacophores has progressively shifted from predominantly planar, aromatic systems (e.g., pyrrole, pyrimidine) towards saturated, three-dimensionally complex scaffolds. This transition arises from the recognition that saturation enhances sp³-hybridized character, improving target selectivity, solubility, and three-dimensional coverage of pharmacophore space. For instance, pyrrolidine—a fully saturated five-membered ring—exhibits a polar surface area (PSA) of 16.464 Ų and a calculated LogP of 0.459, conferring superior aqueous solubility (LogS = 0.854) compared to its aromatic counterpart pyrrole (LogS = −0.175) [1].
The pseudorotation capability of saturated heterocycles enables dynamic conformational adjustments upon target binding, a phenomenon critically absent in rigid aromatic systems. This property is exemplified by pyrrolidine’s ability to adopt multiple low-energy envelope or twist conformations, facilitating optimal interactions with enantioselective protein targets. Statistical analyses reveal that 70% of scaffolds in natural products are non-planar, underscoring their biological relevance [1]. Consequently, medicinal chemists increasingly exploit saturated heterocycles like pyrroloazepinones to address challenges in drug discovery, including blood-brain barrier penetration, resistance evasion, and polypharmacology.
Table 1: Comparative Physicochemical Properties of Key Nitrogen Heterocycles
Molecule | Dipole Moment (D) | LogP | LogS | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | |
---|---|---|---|---|---|---|
Cyclopentane | 0.073 | 3.000 | −2.642 | 0 | 0 | |
Pyrrolidine | 1.411 | 0.459 | 0.854 | 16.464 | 1.5 | |
Pyrrole | 2.930 | 0.750 | −0.175 | 13.964 | 0.5 | |
Pyrazolopyrimidine | Not reported | Varies | Varies | Varies | 3–4 | [3] |
Fused azepine-pyrrole architectures—such as 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one—represent a strategically significant subclass of bicyclic heterocycles merging seven-membered azepine and five-membered pyrrolidine units. This scaffold’s pharmacological value originates from three key features:
Hymenialdisine—a marine-derived natural product containing a related pyrrolo[2,3-c]azepin-8-one core—exemplifies the therapeutic potential of this scaffold class. It functions as a potent inhibitor of cyclin-dependent kinases (CDK1/cyclin B IC₅₀ = 22 nM) and glycogen synthase kinase-3β (GSK-3β IC₅₀ = 10 nM) through competitive ATP displacement and hydrogen-bonding interactions with catalytic residues (e.g., Asp145) [5]. Similarly, synthetic derivatives like 2-(4-nitrophenyl)-pyrroloazepinones exhibit sub-micromolar cytotoxicity against prostate (PC-3), leukemia (K652), and colon (HCT-15) cancer cell lines, confirming the scaffold’s adaptability to structural optimization [4].
Table 2: Biological Activities of Representative Fused Azepinone Scaffolds
Scaffold Type | Molecular Target | Potency (IC₅₀/EC₅₀) | Biological Activity | |
---|---|---|---|---|
Hymenialdisine | CDK1/cyclin B | 22 nM | Antiproliferative | |
GSK-3β | 10 nM | Neuroprotective | ||
5,6,7,8-THP azepin-4-one | 5-HT₂ receptors | Not quantified | Serotonin antagonism | |
2-(4-Nitrophenyl)azepinone | Cancer cell proliferation | <50 μM (GI₅₀) | Cytotoxic (pan-cancer) | [4] |
Indoloazepinone oximes | Cytokine production | 1–10 μM | Anti-inflammatory | [6] |
The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (molecular formula: C₈H₁₀N₂O, molecular weight: 150.18 g/mol) typically employs dimedone (5,5-dimethyl-1,3-cyclohexanedione) as a starting material. Sequential alkylation, ring closure via Paal-Knorr condensation, and dehydrogenation yield the bicyclic core, with modifications at C-2 (R₁) critically modulating biological activity [4]. Recent synthetic innovations include microwave-assisted cyclization to enhance efficiency and green chemistry metrics [1]. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity, with characteristic carbonyl stretches at 1660–1680 cm⁻¹ and pyrrolic proton signatures between δ 6.5–7.5 ppm [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1